molecular formula C12H17N3O B14886608 (2-Aminophenyl)(1,4-diazepan-1-yl)methanone

(2-Aminophenyl)(1,4-diazepan-1-yl)methanone

Cat. No.: B14886608
M. Wt: 219.28 g/mol
InChI Key: KPMLXOVXRWIBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminophenyl)(1,4-diazepan-1-yl)methanone is a chemical compound that features a unique structure combining an aminophenyl group with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(1,4-diazepan-1-yl)methanone typically involves the reaction of 2-aminobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminophenyl)(1,4-diazepan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can disrupt bacterial cell membranes, leading to cell lysis and death. The diazepane ring may also interact with various enzymes, inhibiting their activity and thus exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(2-aminophenyl)-(1,4-diazepan-1-yl)methanone

InChI

InChI=1S/C12H17N3O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9,13H2

InChI Key

KPMLXOVXRWIBFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.